molecular formula C12H19N5O B2563974 4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE CAS No. 898808-63-4

4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE

Cat. No.: B2563974
CAS No.: 898808-63-4
M. Wt: 249.318
InChI Key: LVVGWZDDRTXMJK-UHFFFAOYSA-N
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Description

4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE is a heterocyclic compound that features a morpholine ring attached to a pyridazine ring, which is further substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug design.

Scientific Research Applications

4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine: The pyridazine ring is then reacted with piperazine under appropriate conditions to introduce the piperazine moiety.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is attached to the pyridazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(6-piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine: Similar structure but with a sulfonyl group.

    Pyridazinones: Compounds containing the pyridazine ring with various substitutions.

    Piperazine derivatives: Compounds with the piperazine moiety attached to different heterocycles.

Uniqueness

4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE is unique due to its specific combination of the morpholine, pyridazine, and piperazine rings

Properties

IUPAC Name

4-(6-piperazin-1-ylpyridazin-3-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-2-12(17-7-9-18-10-8-17)15-14-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVGWZDDRTXMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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